p-Menthan-2-ol

Description

Significance of p-Menthan-2-ol in Terpenoid Chemistry Research

The significance of this compound in the field of terpenoid chemistry is multifaceted, stemming largely from its structural characteristics and its role as a chiral substrate in synthetic and biosynthetic research. Terpenoids are a vast class of naturally occurring compounds built from isoprene (B109036) units, and this compound represents a fundamental monocyclic structure within this family. mdpi.comwordpress.com

A primary area of its research significance lies in the study of stereoselective reactions. Academic investigations have utilized this compound and its related ketone, p-menthan-2-one, to explore the enantioselectivity of biochemical transformations. For instance, studies involving the cultured cells of Nicotiana tabacum (tobacco) have demonstrated that such cell systems can discriminate between the enantiomers of this compound. researchgate.net These cells enantioselectively oxidize the hydroxyl group of specific isomers to the corresponding ketone, p-menthan-2-one. researchgate.net This line of research is crucial for understanding and harnessing enzyme systems, like alcohol dehydrogenases, for the production of enantiomerically pure compounds, which is a significant goal in medicinal and materials chemistry. researchgate.net

Furthermore, this compound serves as a precursor or intermediate in the synthesis of other complex molecules. ontosight.ai Its metabolism has been a subject of study, with research indicating that a likely metabolic pathway in vivo is conjugation with glucuronic acid before excretion. inchem.org Understanding these metabolic fates is fundamental to the broader study of how organisms process terpenoid compounds. The structural elucidation of related natural products, such as p-menthan-1α,2β,4β-triol, also relies on the foundational knowledge of the p-menthane (B155814) skeleton, to which this compound belongs. tandfonline.com

Overview of Scholarly Research Trajectories for Monocyclic Monoterpenoids

Monocyclic monoterpenoids, including this compound, constitute a major class of plant secondary metabolites and are foundational components of many essential oils. researchgate.netfrontiersin.org Their basic structure consists of two isoprene units arranged into a single ring. mdpi.com Scholarly research into these compounds follows several key trajectories, driven by their diverse chemical properties and potential applications. numberanalytics.com

One major research trajectory focuses on production methods. Traditionally, these compounds are obtained through extraction from plant materials, a method that can be inefficient and yield inconsistent results. frontiersin.orgnih.gov Consequently, a significant and growing area of academic research is the development of biotechnological production methods. numberanalytics.com This involves metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, to produce specific monoterpenoids. frontiersin.orgnih.gov Researchers are also investigating protein engineering of key enzymes in the biosynthetic pathways to improve yields and create novel compounds. nih.gov

Another significant research avenue is the exploration of monoterpenoids as precursors for new biologically active compounds and functional materials. mdpi.comresearchgate.net The functionalization of the basic monoterpenoid skeleton allows for the synthesis of derivatives with a wide range of properties. mdpi.com Research focuses on understanding how structural modifications impact the chemical and physical characteristics of the molecule. mdpi.com This includes their use as building blocks in the synthesis of more complex molecules, such as certain lactones used in the fragrance industry. researchgate.net These studies are pivotal for designing new substances for various industrial applications, from pharmaceuticals to flavorings. ontosight.ainumberanalytics.com

| Research Trajectory | Primary Objective | Key Research Activities |

| Biotechnological Production | To develop sustainable and efficient methods for producing monoterpenoids. numberanalytics.comnih.gov | Metabolic engineering of yeast and bacteria; protein engineering of biosynthetic enzymes; designing synthetic orthogonal pathways. frontiersin.orgnih.gov |

| Synthetic Chemistry & Functionalization | To create novel derivatives with enhanced or new properties. mdpi.comresearchgate.net | Stereoselective synthesis; studying structure-activity relationships; functional group modification. researchgate.netmdpi.comresearchgate.net |

| Biosynthetic Pathway Elucidation | To understand the natural formation of monoterpenoids in plants. | Identifying and characterizing enzymes; studying the genetic regulation of metabolic pathways; tracing metabolic fluxes. |

| Application in Materials Science | To utilize monoterpenoids as renewable feedstocks for polymers and other materials. | Polymerization of terpene-derived monomers; synthesis of bio-based resins and coatings. numberanalytics.com |

Structure

3D Structure

Properties

CAS No. |

499-69-4 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

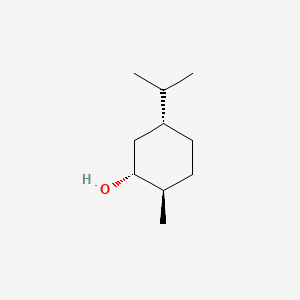

(1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |

InChI Key |

ULJXKUJMXIVDOY-OPRDCNLKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](C[C@H]1O)C(C)C |

Canonical SMILES |

CC1CCC(CC1O)C(C)C |

density |

0.887-0.893 |

Origin of Product |

United States |

Stereochemical Investigations and Conformational Analysis of P Menthan 2 Ol

Elucidation of Diastereomeric and Enantiomeric Forms

p-Menthan-2-ol, a monoterpenoid alcohol, possesses a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group. The structure contains three chiral centers, which gives rise to multiple stereoisomers. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org They are broadly classified into enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. sathyabama.ac.in For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. rutgers.edu In the case of this compound, with three chiral centers, there are theoretically 2³ = 8 possible stereoisomers. These exist as four pairs of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgsathyabama.ac.in They arise when a compound has two or more stereocenters. libretexts.org The different diastereomers of this compound are known by common names: neomenthol (B8682525), isomenthol, and neoisomenthol, in addition to menthol (B31143) itself. Each of these diastereomers has a corresponding enantiomer. For instance, the diastereomers of D-glucose include L-glucose (its enantiomer) and 14 other diastereomers where at least one, but not all, of the stereocenters are inverted. libretexts.org

The physical properties of diastereomers, such as melting point, boiling point, and solubility, are different. libretexts.orgrutgers.edu This difference in physical properties allows for their separation using standard laboratory techniques like distillation, recrystallization, and chromatography. rutgers.edu Enantiomers, on the other hand, have identical physical properties except for their interaction with plane-polarized light, making their separation (resolution) more challenging. rutgers.edu

Table 1: Stereoisomers of this compound

| Name | Relationship |

|---|---|

| (+)-Menthol and (-)-Menthol | Enantiomers |

| (+)-Neomenthol and (-)-Neomenthol | Enantiomers |

| (+)-Isomenthol and (-)-Isomenthol | Enantiomers |

| (+)-Neoisomenthol and (-)-Neoisomenthol | Enantiomers |

| Menthol and Neomenthol | Diastereomers |

| Menthol and Isomenthol | Diastereomers |

| Menthol and Neoisomenthol | Diastereomers |

| Neomenthol and Isomenthol | Diastereomers |

| Neomenthol and Neoisomenthol | Diastereomers |

| Isomenthol and Neoisomenthol | Diastereomers |

Spectroscopic Approaches to Absolute Configuration Determination

Determining the absolute configuration of chiral molecules like this compound is a critical aspect of stereochemistry. kit.edu While X-ray crystallography provides a definitive three-dimensional structure, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose, especially for complex molecules in solution. kit.edunumberanalytics.com

The absolute configuration of an enantiomer is designated using the Cahn-Ingold-Prelog (CIP) R/S nomenclature system. libretexts.org This system assigns priorities to the substituents around a chiral center based on atomic number. libretexts.org

One NMR-based method involves the use of chiral derivatizing agents (CDAs). For secondary alcohols like this compound, chiral acids can be used to form diastereomeric esters. libretexts.org The resulting diastereomers will have distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) of specific protons or carbons in the diastereomeric derivatives, the absolute configuration of the original alcohol can be determined. For instance, (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) is a common CDA. The analysis of the ¹H NMR spectra of the resulting diastereomeric MTPA esters allows for the assignment of absolute configurations. capes.gov.br

Another advanced NMR technique involves the use of chiral alignment media. This method allows for the extraction of atomically resolved structural information, which can be used to determine the absolute configuration. kit.edu

Conformational Dynamics and Energy Landscape Analysis

The cyclohexane ring of this compound is not planar and exists predominantly in a chair conformation to minimize steric strain. The substituents (hydroxyl, methyl, and isopropyl groups) can occupy either axial or equatorial positions. The relative stability of different conformers is determined by the steric interactions between these substituents.

Computational methods, such as Density Functional Theory (DFT), are widely used to analyze the conformational landscape of molecules like this compound. researchgate.netresearchgate.net These calculations can predict the relative energies of different conformers and the energy barriers for interconversion between them. For example, a conformational scan of the dihedral angle of the isopropyl group in menthol and neomenthol using DFT calculations has allowed for the determination of the dominant rotamers. researchgate.net

Low-temperature NMR spectroscopy is an experimental technique that can be used to study conformational dynamics. At low temperatures, the interconversion between chair conformations can be slowed down enough to observe the signals of individual conformers, providing valuable information about their relative populations and the energy barriers of the system. researchgate.net

Chirality in this compound Research: Enantioselective Synthesis and Resolution

The synthesis of specific stereoisomers of this compound is of significant interest. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. uni-regensburg.de This can be achieved using various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzyme-mediated reactions. rsc.org For example, the asymmetric synthesis of both enantiomers of trans-p-menth-3-ene-1,2,8-triol has been achieved using Sharpless asymmetric dihydroxylation as a key step. tandfonline.com

Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. libretexts.org Since enantiomers have identical physical properties, this separation is challenging. libretexts.org A common method involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. libretexts.org For example, a racemic mixture of a chiral alcohol like this compound can be reacted with an enantiomerically pure carboxylic acid to form a mixture of diastereomeric esters. libretexts.org These diastereomers have different physical properties and can be separated by techniques like chromatography or crystallization. rutgers.edu After separation, the resolving agent is removed to yield the pure enantiomers of the original alcohol.

Lipase-catalyzed resolution is a powerful biocatalytic method. Lipases can selectively acylate one enantiomer of an alcohol in a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.net The enantioselectivity of this process can be influenced by the specific lipase (B570770) used and the structure of the p-menthan-3-ol isomer. researchgate.net

Advanced Synthetic Methodologies and Chemical Transformations of P Menthan 2 Ol

Catalytic Hydrogenation Strategies for p-Menthane (B155814) Core Functionalization

Catalytic hydrogenation is a cornerstone technique for the reduction of unsaturated precursors to form the saturated p-menthane core. The primary challenge lies in controlling the regio- and stereoselectivity of hydrogen addition to yield specific isomers of p-Menthan-2-ol.

The catalytic hydrogenation of unsaturated precursors, such as p-menthenones or related dienones, is frequently accomplished using heterogeneous or homogeneous transition metal catalysts. youtube.com Metals from Group VIII, particularly palladium (Pd), platinum (Pt), nickel (Ni), and rhodium (Rh), are widely employed for their high efficacy in reducing carbon-carbon double bonds and carbonyl groups. dntb.gov.uaclariant.com

Palladium-on-carbon (Pd/C) is a versatile and commonly used heterogeneous catalyst for the hydrogenation of C=C bonds under mild conditions. mdpi.commdpi.com In the synthesis of this compound from a precursor like p-menth-1-en-3-one (piperitenone), the initial step typically involves the reduction of the α,β-unsaturated double bond, followed by the reduction of the ketone. The choice of catalyst and reaction conditions can influence the selectivity of these sequential reduction steps. For instance, selective hydrogenation of the olefinic bond can be achieved while leaving the carbonyl group intact, which can then be reduced in a subsequent step using a different reducing agent to control stereochemistry.

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), offer an alternative with potentially higher selectivity due to their well-defined active sites. These catalysts are particularly effective for the hydrogenation of alkenes. researchgate.net Manganese-based pincer complexes have also emerged as promising non-precious metal catalysts for hydrogenation reactions, showcasing high activity and unique selectivity profiles. d-nb.infost-andrews.ac.uk The selection of the metal, its ligand environment, and support material are critical variables that dictate the reaction pathway and final product distribution.

Table 1: Comparison of Transition Metal Catalysts in Hydrogenation

| Catalyst Type | Common Metals | Key Characteristics | Application in p-Menthane Synthesis |

|---|---|---|---|

| Heterogeneous | Pd, Pt, Ni, Ru | High stability, easy separation, reusable. | Reduction of C=C and C=O bonds in precursors. |

| Homogeneous | Rh, Ru, Ir | High activity and selectivity, tunable ligands. | Enantioselective hydrogenation of olefins and ketones. |

| Non-Precious | Mn, Fe, Co | Cost-effective, sustainable alternative. | Emerging applications in various hydrogenation reactions. st-andrews.ac.uk |

The stereochemical outcome of the hydrogenation of cyclic ketones and alkenes is governed by the mechanism of hydrogen addition. Typically, heterogeneous catalysis involves the syn-addition of two hydrogen atoms from the catalyst surface to the less sterically hindered face of the molecule. youtube.com In the case of a precursor like p-menthan-2-one, hydrogenation to this compound can result in different diastereomers (e.g., neomenthol (B8682525), neoisomenthol). The stereochemistry is dictated by the direction of hydrogen approach to the carbonyl group, which is influenced by the steric hindrance imposed by the existing alkyl substituents on the cyclohexane (B81311) ring.

For example, hydrogenation of Δ⁹,¹⁰-octalin with an iridium catalyst leads to cis-decalin via syn-hydrogenation, which is the kinetic product. acs.org However, certain catalytic systems can achieve thermodynamic stereocontrol. Hydrogen atom transfer (HAT) hydrogenation, for instance, can produce the more stable trans-decalin, which corresponds to a formal anti-addition of hydrogen. acs.org This demonstrates that the choice of catalytic system can override conventional steric approach control to favor the thermodynamically more stable isomer. The precise control over the diastereomeric ratio is a significant challenge and an area of active research, often involving the screening of various catalysts, solvents, and reaction conditions to optimize the formation of the desired this compound isomer.

Asymmetric Synthesis Approaches to this compound Enantiomers

Producing enantiomerically pure this compound is crucial for applications where specific chirality is required. Asymmetric synthesis methodologies introduce stereogenic centers in a controlled manner, leading to a high enantiomeric excess (ee) of one enantiomer. uvic.carsc.org

Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.org Commercially available pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, contain the catalyst, oxidant, and the appropriate chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively) to produce opposite enantiomers of the diol product. organic-chemistry.orgencyclopedia.pub

While SAD directly produces diols, not alcohols, it is a key related method for introducing chirality into the p-menthane skeleton. For instance, applying SAD to a precursor like limonene (B3431351) or α-terpinene can generate a chiral diol. mdpi.com This diol can then be chemically transformed through a series of steps (e.g., selective protection, oxidation, and reduction) to yield an enantiomerically pure this compound. The high enantioselectivity and broad substrate scope of the SAD reaction make it an integral tool in the total synthesis of complex chiral molecules, including terpenes. encyclopedia.pubmdpi.com

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing chiral compounds. whiterose.ac.uk Enzymes, operating under mild aqueous conditions, can exhibit exceptional levels of stereo-, regio-, and chemoselectivity. nih.govresearchgate.net

For the synthesis of chiral this compound, two main classes of enzymes are particularly relevant:

Amine Dehydrogenases (AmDHs) and Transaminases (TAs): These enzymes can be used for the reductive amination of a ketone precursor to a chiral amine, which can then be converted to the alcohol. researchgate.net More directly, engineered dehydrogenases can catalyze the asymmetric reduction of a prochiral ketone (p-menthan-2-one) to a specific enantiomer of this compound. nih.gov This process typically uses a cofactor like NAD(P)H.

Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. whiterose.ac.uknih.gov This creates a chiral amine with high enantiomeric purity, which can subsequently be converted to the desired chiral alcohol. Protein engineering and directed evolution have been used to expand the substrate scope and improve the stability of these enzymes, making them suitable for industrial-scale synthesis. nih.govresearchgate.net

The use of these biocatalytic routes can achieve very high enantiomeric excess (>99% ee), providing access to optically pure this compound enantiomers that are difficult to obtain through conventional chemical resolution or asymmetric synthesis. nih.gov

Table 2: Asymmetric Synthesis Methods for Chiral p-Menthane Derivatives

| Method | Reagent/Catalyst | Transformation | Key Advantage |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Quinine Ligand | Alkene → Chiral Vicinal Diol | High enantioselectivity for a wide range of alkenes. wikipedia.org |

| Enzymatic Reduction | Dehydrogenases, NAD(P)H | Ketone → Chiral Alcohol | Extremely high enantioselectivity (>99% ee), mild conditions. nih.gov |

| Enzymatic Amination | Transaminases, PLP | Ketone → Chiral Amine | Access to chiral amines as versatile synthetic intermediates. whiterose.ac.uk |

Derivatization Reactions for Research and Synthetic Utility

Derivatization is the process of chemically modifying a compound to produce a new substance with different properties. For this compound, derivatization serves several purposes: it can enhance detectability for analytical techniques like gas chromatography (GC), alter biological activity, or create intermediates for further synthetic transformations. researchgate.net The primary site for derivatization on this compound is the hydroxyl (-OH) group.

Common derivatization reactions for alcohols include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. For example, reacting this compound with benzoyl chloride would yield p-menthan-2-yl benzoate. This can improve chromatographic behavior and introduce a UV-active chromophore for HPLC analysis. libretexts.org

Etherification: Formation of ethers, such as in the Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide. learncbse.in

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form silyl (B83357) ethers. These derivatives are typically more volatile and thermally stable, making them ideal for GC and GC-MS analysis. researchgate.net

Alkylation: The replacement of the active hydrogen of the hydroxyl group with an alkyl or benzyl (B1604629) group. Reagents like pentafluorobenzyl bromide (PFB-Br) are used to introduce halogenated groups, which significantly enhances the response of an electron capture detector (ECD) in GC analysis. libretexts.org

These derivatization procedures are essential tools for both the qualitative and quantitative analysis of this compound and for creating libraries of related compounds for further research. mdpi.commdpi.com

Table 3: Common Derivatization Reactions for this compound

| Reaction Type | Reagent Example | Derivative Formed | Purpose |

|---|---|---|---|

| Esterification | Acetic Anhydride | Acetate Ester | Synthetic intermediate, protection of -OH group. |

| Silylation | BSTFA | Trimethylsilyl (TMS) Ether | Increased volatility and stability for GC-MS analysis. researchgate.net |

| Alkylation | Pentafluorobenzyl Bromide | Pentafluorobenzyl (PFB) Ether | Enhanced detectability by Electron Capture Detector (ECD). libretexts.org |

| Etherification | Sodium Hydride, Methyl Iodide | Methyl Ether | Synthetic intermediate, modification of properties. learncbse.in |

Esterification and Etherification for Chemical Modification

The secondary alcohol functionality of this compound serves as a prime target for esterification and etherification reactions, which are fundamental methods for creating derivatives with altered properties, such as fragrance, polarity, and reactivity.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (like acid anhydrides or acyl chlorides) in the presence of an acid catalyst yields the corresponding esters. The most common method is the Fischer esterification, an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. masterorganicchemistry.com The use of an excess of the alcohol or the removal of water as it is formed drives the reaction toward the ester product. masterorganicchemistry.com These reactions are crucial for producing esters used as building blocks in various chemical syntheses. nih.gov

| Carboxylic Acid/Derivative | Catalyst | Resulting Ester | Typical Reaction Class |

|---|---|---|---|

| Acetic Acid | Sulfuric Acid (H₂SO₄) | p-Menthan-2-yl acetate | Fischer Esterification |

| Propanoic Acid | p-Toluenesulfonic acid (TsOH) | p-Menthan-2-yl propanoate | Fischer Esterification |

| Acetic Anhydride | Pyridine | p-Menthan-2-yl acetate | Acylation |

| Benzoyl Chloride | Pyridine | p-Menthan-2-yl benzoate | Acylation |

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of various alkyl or aryl groups, forming a diverse range of ethers.

Oxidation and Reduction Pathways of the Hydroxyl Group

The hydroxyl group of this compound is readily susceptible to oxidation. As a secondary alcohol, its oxidation typically yields the corresponding ketone, p-menthan-2-one (also known as carvomenthone). This transformation is a fundamental reaction in organic synthesis. emerginginvestigators.org

A variety of oxidizing agents can be employed for this purpose, ranging from traditional chromium-based reagents to more environmentally friendly alternatives. The choice of reagent can influence the reaction's efficiency and selectivity. For instance, the oxidation of secondary alcohols to ketones is a critical step in the synthesis of many natural products and biologically active compounds. emerginginvestigators.org

| Oxidizing Agent | Common Name/Abbreviation | Notes |

|---|---|---|

| Chromic acid (H₂CrO₄) | Jones Reagent | Strong oxidant, typically used in acidic conditions. |

| Pyridinium chlorochromate | PCC | Milder oxidant, often used in dichloromethane (B109758) (DCM). |

| Sodium hypochlorite (B82951) (NaOCl) | Bleach | A greener alternative, often used with a catalyst like acetic acid. emerginginvestigators.org |

| Calcium hypochlorite (Ca(OCl)₂) | - | A mild and inexpensive oxidizing agent with minimal hazardous byproducts. emerginginvestigators.org |

Conversely, the reduction of the ketone p-menthan-2-one can regenerate this compound. This reductive pathway is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions.

Cyclization and Rearrangement Studies

The p-menthane framework, particularly when functionalized with a hydroxyl group, can undergo various cyclization and rearrangement reactions, often promoted by acidic conditions. A rearrangement reaction involves the reorganization of a molecule's carbon skeleton to form a structural isomer. thermofisher.com

In the case of this compound, acid-catalyzed dehydration can lead to the formation of a carbocation intermediate. This intermediate can then undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocations before eliminating a proton to yield a mixture of isomeric p-menthenes. This type of reaction is a classic example of a Wagner-Meerwein rearrangement. mvpsvktcollege.ac.in For example, studies on the dehydration of the related p-menthan-8-ol (B3426169) using acidic reagents showed the formation of various p-menthenes through isomerization pathways. cdnsciencepub.com

Intramolecular cyclization reactions are also prevalent in terpene chemistry. While a direct cyclization initiated from this compound is not commonly cited, related monoterpenoids can be induced to cyclize. For example, citronellal (B1669106) can undergo an acid-catalyzed cyclization to form isopulegol, which possesses a p-menthane skeleton. rsc.org Such studies provide insight into the potential for forming new ring structures from p-menthane precursors under specific conditions.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. unibo.itberhamporegirlscollege.ac.in This involves the use of renewable feedstocks, environmentally benign solvents, and catalytic methods to improve atom economy and minimize waste.

A primary green route to this compound involves the catalytic hydrogenation of unsaturated precursors such as carvone (B1668592) (p-mentha-6,8-dien-2-one) or piperitone (B146419) (p-menth-1-en-3-one), which can be sourced from essential oils. The use of heterogeneous catalysts (e.g., palladium on carbon, Raney nickel) is preferred as they can be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification.

Key considerations in the green synthesis of this compound include:

Catalyst Selection: Employing highly active and selective heterogeneous catalysts that can operate under mild conditions (lower temperature and pressure) to reduce energy consumption.

Solvent Choice: Replacing hazardous volatile organic compounds (VOCs) with greener solvents like ethanol, water, or supercritical fluids such as carbon dioxide. rsc.org The cyclization of citronellal in a CO₂–H₂O medium without any additives is an example of a clean process for synthesizing related p-menthane structures. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Catalytic hydrogenation is an example of a high atom economy reaction.

Renewable Feedstocks: Utilizing naturally occurring terpenes from plant sources as starting materials provides a renewable alternative to petroleum-based synthetic routes.

By integrating these principles, the chemical industry can develop more sustainable and efficient methods for the production of this compound and other valuable terpene derivatives.

Biosynthetic Pathways and Natural Product Research of P Menthan 2 Ol

Precursor Elucidation in p-Menthane (B155814) Monoterpenoid Biosynthesis

The biosynthesis of p-menthan-2-ol is rooted in the well-established pathway for monoterpenes, a class of C10 isoprenoids. These compounds are pivotal constituents of essential oils in numerous plant species, particularly within the Lamiaceae family (e.g., Mentha, Thymus). nih.govekb.eg The foundational precursors for all terpenoids, including p-menthane monoterpenes, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these five-carbon building blocks are primarily synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs within the plastids.

The condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) to form the universal C10 precursor for monoterpenes: geranyl diphosphate (GPP). nih.gov The formation of the characteristic p-menthane cyclic skeleton is a critical subsequent step, initiated by a class of enzymes known as monoterpene synthases. In the case of many p-menthane derivatives, GPP undergoes cyclization by limonene (B3431351) synthase to yield the pivotal intermediate, limonene. researchgate.net

From limonene, a series of enzymatic modifications, including hydroxylations, oxidations, and reductions, leads to the vast diversity of p-menthane monoterpenoids observed in nature. For this compound, the biosynthetic pathway is inferred to proceed through an oxidized intermediate. Strong biochemical evidence points to the ketone p-menthan-2-one (also known as carvomenthone) as the direct precursor. This is supported by the frequent co-occurrence of p-menthan-2-one and this compound in the essential oils of the same plant species. The final step in the formation of this compound is the reduction of the carbonyl group at the C-2 position of the p-menthan-2-one ring.

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor Name | Chemical Formula | Role in Pathway |

|---|---|---|

| Isopentenyl Diphosphate (IPP) | C₅H₁₂O₇P₂ | C5 Building Block from MEP Pathway |

| Dimethylallyl Diphosphate (DMAPP) | C₅H₁₂O₇P₂ | C5 Building Block from MEP Pathway |

| Geranyl Diphosphate (GPP) | C₁₀H₂₀O₇P₂ | Universal C10 Monoterpene Precursor |

| Limonene | C₁₀H₁₆ | Key Cyclic Intermediate |

Enzymatic Mechanisms in Cyclic Monoterpene Formation

The enzymatic machinery responsible for the later steps of p-menthane monoterpenoid biosynthesis is characterized by high substrate specificity and stereoselectivity. The conversion of the likely precursor, p-menthan-2-one, to this compound is catalyzed by a reductase or dehydrogenase. While the specific enzyme responsible for this C-2 reduction has not been isolated and characterized, a well-understood analogue exists for C-3 oxygenated p-menthanes, providing a robust model for the mechanism.

In peppermint (Mentha x piperita), the reduction of (-)-menthone (B42992) (p-menthan-3-one) to (-)-menthol and (+)-neomenthol is catalyzed by distinct NADPH-dependent ketoreductases. nih.govnih.govresearchgate.net These menthone reductases have been cloned and characterized, revealing their absolute requirement for the cofactor NADPH as a source of hydride for the reduction of the carbonyl group. nih.govuniprot.org

Based on this analogous system, the formation of this compound from p-menthan-2-one is proposed to be catalyzed by a hypothetical "p-menthan-2-one reductase" or a related alcohol dehydrogenase. The mechanism would involve the following key steps:

Binding of the substrate, p-menthan-2-one, and the cofactor NADPH to the active site of the enzyme.

Stereospecific transfer of a hydride ion (H⁻) from NADPH to the carbonyl carbon at the C-2 position of the p-menthane ring.

Protonation of the resulting alkoxide intermediate by a proton donor, typically a nearby acidic amino acid residue in the enzyme's active site or a water molecule.

Release of the product, this compound, and the oxidized cofactor, NADP⁺.

The specific stereoisomer of this compound produced would depend on the facial selectivity of the enzyme, which dictates whether the hydride is delivered to the re or si face of the carbonyl.

Isotopic Labeling Studies in Biosynthetic Pathway Delineation

Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursors through a biosynthetic pathway. By supplying a living system (such as a plant or a cell culture) with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ²H) or a radioisotope (e.g., ¹⁴C), researchers can track the incorporation of the label into downstream products.

While no specific isotopic labeling studies have been published that exclusively delineate the pathway to this compound, the general methodology has been extensively applied to elucidate the biosynthesis of other terpenes. The hypothetical application of this technique to confirm the pathway to this compound would involve the following experimental designs:

Feeding with Labeled Precursors: Supplying a this compound-producing plant, such as a specific chemotype of Thymus or Mentha, with isotopically labeled GPP or limonene. After a period of metabolism, the essential oil would be extracted, and this compound would be isolated. The position and extent of isotope incorporation would be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This would confirm that limonene is a direct intermediate.

Confirmation of the Final Step: Administration of labeled p-menthan-2-one (carvomenthone) to the plant tissue. The subsequent detection of the label in this compound would provide direct evidence for the precursor-product relationship in the final reduction step.

These types of experiments are crucial for moving a proposed pathway from a hypothetical model based on chemical logic and analogy to a scientifically proven biological sequence.

Chemotaxonomic Implications of this compound Occurrence in Plant Species

Chemotaxonomy is the classification of organisms based on their chemical constituents. In plants, the profile of secondary metabolites, such as the components of essential oils, serves as a stable and genetically determined "chemical fingerprint." This fingerprint can be used to differentiate between species, subspecies, and even chemical varieties known as chemotypes. researchgate.net

The p-menthane monoterpenoids are exceptionally important chemotaxonomic markers for the Lamiaceae family. nih.govnih.gov Within genera like Thymus and Mentha, species are often classified into chemotypes based on the dominant monoterpenoid in their essential oil. nih.gov For example, different varieties of Thymus vulgaris are recognized as thymol-chemotype or carvacrol-chemotype. researchgate.net

Distinguish between closely related species or hybrids.

Identify specific chemotypes within a single species that possess a particular enzymatic capability (i.e., the ability to reduce C-2 ketones).

Provide clues about the evolutionary relationships between species by comparing the complexity and variations of their biosynthetic pathways.

For instance, the analysis of monoterpene profiles, including minor components like this compound, is essential for the quality control and authentication of commercially important essential oils from thyme, mint, and oregano. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Carvomenthol |

| p-Menthan-2-one | Carvomenthone |

| Isopentenyl Diphosphate | IPP |

| Dimethylallyl Diphosphate | DMAPP |

| Geranyl Diphosphate | GPP |

| Limonene | |

| (-)-Menthone | p-Menthan-3-one |

| (-)-Menthol | |

| (+)-Neomenthol | |

| NADPH | Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (reduced) |

| NADP⁺ | Nicotinamide adenine dinucleotide phosphate (oxidized) |

| Thymol |

Advanced Analytical Methodologies for P Menthan 2 Ol Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like p-menthan-2-ol. Its high resolution and sensitivity make it an invaluable tool for identifying and quantifying this compound within complex biological and environmental matrices. In metabolomic studies, GC-MS can be employed to trace the metabolic fate of this compound, identifying its various biotransformation products.

Chiral GC Techniques for Enantiomeric Excess Determination

Due to the presence of chiral centers, this compound can exist as multiple stereoisomers, each potentially possessing distinct biological activities and sensory properties. Chiral gas chromatography is the premier technique for the separation and quantification of these enantiomers, allowing for the determination of enantiomeric excess (ee). This is typically achieved using capillary columns coated with a chiral stationary phase (CSP), most commonly derivatives of cyclodextrins.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the stationary phase. The differing stability of these complexes results in different retention times for each enantiomer, enabling their separation and individual quantification. Cyclodextrin-based columns, such as those modified with alkyl or acetyl groups, have demonstrated high efficiency in resolving a wide range of terpene enantiomers. gcms.czlcms.cz The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of chromatographic conditions, including temperature programming and carrier gas flow rate, are critical for achieving baseline separation. lcms.cz

Table 1: Illustrative Chiral GC Parameters for Terpene Alcohol Separation

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsa) |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60°C, ramped to 200°C at 2°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table provides a general example of parameters that could be adapted for the analysis of this compound. Actual conditions would require optimization.

Derivatization Strategies for Enhanced GC-MS Analysis

To improve the chromatographic behavior and mass spectrometric detection of this compound, derivatization is often employed. This chemical modification process aims to increase the volatility and thermal stability of the analyte, while also producing characteristic mass spectral fragmentation patterns that aid in identification.

For alcohols like this compound, the most common derivatization technique is silylation. nih.gov This involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. A widely used silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). researchgate.net The derivatization reaction is typically carried out by heating the sample with the reagent in a suitable solvent prior to GC-MS analysis. rubingroup.org

The resulting TMS ether of this compound is more volatile and less polar, leading to improved peak shape and reduced tailing on GC columns. In mass spectrometry, TMS derivatives often exhibit clear molecular ions and predictable fragmentation patterns, which are invaluable for structural confirmation. nih.gov The fragmentation of the TMS derivative of a secondary alcohol like this compound would be expected to show characteristic ions resulting from cleavage adjacent to the silylated oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including the complex stereoisomers of this compound. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

Multi-Dimensional NMR Techniques for Complex Mixture Analysis

When this compound is present in a complex mixture, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Multi-dimensional NMR techniques, such as 2D NMR, are essential for resolving overlapping signals and establishing correlations between different nuclei.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the p-menthane (B155814) skeleton. longdom.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon nuclei, providing a map of all C-H bonds in the molecule. For establishing longer-range connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is used, which shows correlations between protons and carbons that are two or three bonds apart. These techniques collectively allow for the complete assignment of the ¹H and ¹³C NMR spectra of this compound, even within a complex matrix.

Stereochemical Assignment via NOE and Coupling Constant Analysis

The determination of the relative stereochemistry of this compound's diastereomers is a critical aspect of its characterization. This is achieved through the analysis of nuclear Overhauser effect (NOE) data and proton-proton coupling constants (J-coupling).

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. hplc.eu By observing cross-peaks in a NOESY spectrum, the relative orientation of substituents on the cyclohexane (B81311) ring can be determined. For example, a NOE correlation between the proton on the carbon bearing the hydroxyl group and a methyl group would indicate that they are on the same face of the ring.

Analysis of vicinal ¹H-¹H coupling constants also provides valuable stereochemical information. The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the relative orientations (axial or equatorial) of protons and, by extension, the substituents on the cyclohexane ring can be deduced, aiding in the assignment of the correct diastereomer.

Table 2: Representative NMR Data for a p-Menthane Derivative

| Proton | ¹H Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-1 | 3.5-4.0 | m | - |

| H-2 | 1.5-1.8 | m | - |

| CH₃-7 | 0.8-1.0 | d | ~6-7 |

| CH(CH₃)₂-8,9 | 0.7-0.9 | d | ~6-7 |

| CH(CH₃)₂-10 | 1.8-2.2 | m | - |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NMR spectrum. Actual chemical shifts and coupling constants will vary for the specific isomers of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, HPLC is particularly useful for purity assessment and the separation of its stereoisomers, especially when GC is not suitable.

The separation of this compound isomers by HPLC can be achieved through two primary strategies: chiral stationary phases (CSPs) or derivatization to form diastereomers followed by separation on a standard achiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H), are widely used for the direct enantioselective separation of a broad range of chiral compounds, including alcohols. ct-k.comasianpubs.org The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for optimizing the separation.

Alternatively, this compound can be derivatized with a chiral reagent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase, such as silica (B1680970) gel or a C18 column. The choice of derivatizing agent and the subsequent chromatographic conditions must be carefully optimized to achieve baseline separation. Method validation, including parameters such as linearity, accuracy, and precision, is essential to ensure the reliability of the HPLC method for purity analysis. nih.govresearchgate.net

Table 3: General Parameters for HPLC Separation of Chiral Alcohols

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) or Reverse Phase C18 |

| Mobile Phase | Hexane/Isopropanol (for chiral column) or Acetonitrile/Water (for C18) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (if derivatized with a chromophore) or Refractive Index (RI) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Note: This table provides a general outline of HPLC parameters. Specific conditions must be developed and optimized for the analysis of this compound and its isomers.

Hyphenated Techniques in this compound Research (e.g., LC-MS Orbitrap)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical analysis. nist.govnist.gov These approaches provide comprehensive characterization of complex mixtures by combining the separation power of chromatography with the identification capabilities of spectrometry. chromatographyonline.comnih.gov For a monoterpenoid alcohol like this compound, these techniques are crucial for its identification, characterization, and quantification in various matrices, particularly in the study of essential oils and other natural products. thermofisher.comresearchgate.net

The combination of Gas Chromatography (GC) with Mass Spectrometry (MS) is a cornerstone for the analysis of volatile compounds such as terpenes. researchgate.net In GC-MS, the sample is vaporized and separated based on volatility and interaction with a stationary phase in a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and identification by comparing the fragmentation pattern to spectral libraries. thermofisher.com For instance, the analysis of essential oils from various Eucalyptus species by GC-MS allows for the detailed characterization of their terpene profiles, including compounds structurally related to this compound. mdpi.com

While GC-MS is highly effective for volatile terpenes, Liquid Chromatography-Mass Spectrometry (LC-MS) offers advantages for less volatile or thermally sensitive compounds. The coupling of LC with a high-resolution mass analyzer like an Orbitrap creates a powerful platform for metabolomics and trace analysis. nist.gov An LC-MS Orbitrap system combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of the Orbitrap mass analyzer. researchgate.net This enables the confident identification of compounds based on their exact mass, isotopic pattern, and fragmentation spectra, even in highly complex samples. Although specific applications for this compound are not extensively documented, the technique's utility is demonstrated in the comprehensive chemical profiling of traditional medicines and the identification of trace impurities in pharmaceutical candidates. azolifesciences.comresearchgate.net The high resolving power of the Orbitrap is particularly beneficial for distinguishing between isomers, which is a common challenge in terpene analysis. scientificss.co.uk

Detailed research findings for compounds structurally similar to this compound often involve GC-MS analysis, which provides rich data on their fragmentation patterns. The electron ionization (EI) mass spectrum of a related compound, trans-p-Menth-2-en-7-ol, showcases a characteristic fragmentation pattern that is vital for its identification. The molecular ion peak and subsequent fragment ions provide structural information that can be used for definitive identification when compared against a reference database like the NIST Mass Spectral Library. nist.gov

Below is a data table illustrating the characteristic mass spectrometry fragmentation data for a structural isomer of this compound, which is essential for its identification in a sample matrix.

Table 1: Electron Ionization (EI) Mass Spectrometry Data for trans-p-Menth-2-en-7-ol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |

|---|---|---|

| 41 | 100.0 | C3H5+ |

| 69 | 95.0 | C5H9+ |

| 81 | 85.0 | C6H9+ |

| 55 | 80.0 | C4H7+ |

| 93 | 70.0 | C7H9+ |

| 111 | 30.0 | [M-C3H7]+ |

| 121 | 20.0 | [M-H2O-CH3]+ |

| 136 | 15.0 | [M-H2O]+ |

| 154 | 5.0 | Molecular Ion [M]+ |

Data sourced from NIST WebBook for p-Menth-2-en-7-ol, trans-. nist.gov

This table demonstrates how the fragmentation pattern, with a base peak at m/z 41 and other significant ions, provides a unique signature for the compound. In research, these fragments are meticulously analyzed to confirm the structure of the analyte.

Mechanistic Investigations of Biological Activities in in Vitro and Pre Clinical Models

Anti-Inflammatory Effects and Associated Molecular Pathways

The anti-inflammatory properties of compounds with a p-menthane (B155814) skeleton are attributed to their ability to modulate multiple components of the inflammatory cascade. Research has focused on their capacity to inhibit key enzymes, downregulate pro-inflammatory mediators, and interfere with intracellular signaling pathways that orchestrate the inflammatory response.

The inflammatory response is characterized by the release of various mediators that propagate and amplify inflammation. Among these, cytokines like Interleukin-13 (IL-13) and biogenic amines such as histamine (B1213489) are pivotal, particularly in allergic inflammation and diseases like atopic dermatitis and asthma. mdpi.comnih.gov

IL-13 is a key cytokine released by T-helper 2 (Th2) cells, which plays a crucial role in the pathophysiology of allergic responses. mdpi.com Histamine, released primarily from mast cells and basophils, is a well-known mediator of acute inflammatory and allergic reactions. nih.gov While direct studies on p-Menthan-2-ol are limited, research on related monoterpenoids suggests a mechanism involving the suppression of these inflammatory agents. For instance, certain selective H1R antihistamines have been shown in murine models to suppress inflammation by inhibiting the production of cytokines and chemokines. mdpi.com The anti-inflammatory effects of monoterpene alcohols are often linked to a reduction in the release of pro-inflammatory cytokines, suggesting a potential mechanism for this compound in mitigating inflammatory conditions mediated by IL-13 and histamine.

Intracellular signaling cascades, such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, are central to the regulation of inflammatory gene expression. mdpi.com The p38 MAPK pathway is activated by cellular stress and inflammatory stimuli, leading to a downstream activation of various transcription factors, including NF-κB. mdpi.com Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Studies in murine models have demonstrated that targeting these pathways can effectively reduce inflammation. nih.gov Monoterpenoids possessing the p-menthane skeleton have shown potential in modulating these pathways. For example, α-phellandrene, a related compound, is thought to exert anti-inflammatory effects by preventing NF-κB activity and reducing the production of tumor necrosis factor-alpha (TNF-α) and IL-6 from stimulated macrophages. researchgate.net This suggests that this compound may operate via a similar mechanism, interfering with the p38 MAPK/NF-κB signaling axis to suppress the transcription of inflammatory mediators.

The arachidonic acid cascade is a primary target for anti-inflammatory drugs. The key enzymes in this pathway, cyclooxygenases (COX) and lipoxygenases (LOX), are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively—potent mediators of inflammation, pain, and fever. researchgate.netnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. A dual inhibition of both COX and LOX pathways is considered a valuable strategy for developing safer anti-inflammatory agents. nih.gov

A study investigating 15 monoterpenoids with a p-menthane skeleton revealed selective inhibitory activity against COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. researchgate.net Notably, α-terpineol, a structural isomer of this compound, demonstrated significant selective inhibition of COX-2 over COX-1, with its inhibitory activity being higher than that of aspirin. researchgate.net This selective inhibition is a desirable trait for anti-inflammatory compounds, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The findings suggest that this compound likely shares this ability to inhibit key inflammatory enzymes.

| Compound | COX-1 IC₅₀ (mM) | COX-2 IC₅₀ (mM) | Selectivity (COX-1/COX-2) |

|---|---|---|---|

| α-Terpineol | 5.14 | 0.69 | 7.45 |

Antimicrobial Activity: Mechanism of Action on Microbial Systems

The antimicrobial properties of p-menthane derivatives are well-documented, with research indicating broad-spectrum activity against various pathogens. The primary mechanism involves the disruption of cellular structures essential for microbial survival and proliferation.

The cell membrane is a critical barrier that maintains cellular homeostasis, making it a prime target for antimicrobial agents. mdpi.com The antimicrobial action of many lipophilic compounds, including monoterpenoids like this compound, is largely attributed to their ability to compromise microbial cell membrane integrity. frontiersin.org

These compounds partition into the lipid bilayer of bacterial and fungal membranes, disrupting the packing of the acyl chains of the phospholipids. This leads to an increase in membrane fluidity and permeability. nih.gov The loss of membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and macromolecules (e.g., ATP, nucleic acids), ultimately leading to the cessation of vital cellular processes and cell death. mdpi.comnih.gov This mechanism is effective against a broad range of microorganisms and is a hallmark of the antimicrobial activity of many essential oil components.

The disruption of membrane integrity directly translates to the inhibition of microbial proliferation. Numerous studies have demonstrated the efficacy of essential oils rich in p-menthane derivatives against a wide array of pathogenic bacteria and fungi. researchgate.netmdpi.com For instance, essential oils from Mentha species, which contain compounds like menthol (B31143) (a p-menthane derivative), exhibit potent antifungal activity against plant pathogens such as Fusarium oxysporum. nih.gov The activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The broad-spectrum activity makes these compounds valuable for various applications. mdpi.comnih.gov

| Microorganism | Type | Observed Effect | Source Compound/Oil |

|---|---|---|---|

| Fusarium oxysporum | Fungus | Significant growth inhibition | Mentha spicata & Mentha longifolia EOs |

| Penicillium digitatum | Fungus | Inhibitory capacity | Essential oils with monoterpene alcohols |

| Penicillium italicum | Fungus | Inhibitory capacity | Essential oils with monoterpene alcohols |

| Staphylococcus aureus (MRSA) | Bacteria | Antibacterial activity | Various essential oils |

| Escherichia coli O157:H7 | Bacteria | Antibacterial activity | Various essential oils |

| Pseudomonas aeruginosa | Bacteria | Antibacterial activity | Various essential oils |

Antioxidant Mechanisms and Free Radical Scavenging Capacity

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, thereby mitigating oxidative stress. sphinxsai.com Oxidative stress is implicated in numerous cellular damage processes and the development of various diseases. nih.gov The antioxidant capacity of a compound is often evaluated through its ability to scavenge stable free radicals in vitro. sphinxsai.com

The primary mechanisms by which antioxidants function include hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching it. In the SET mechanism, the antioxidant donates an electron to the radical. Many polyphenolic and terpenoid compounds, including those with a p-menthane skeleton, can act as excellent hydrogen and electron donors. mdpi.com

Common assays to determine free radical scavenging capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. e3s-conferences.orgnih.gov The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at around 517 nm. nih.govmdpi.com The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color measured at 734 nm. sphinxsai.comnih.gov The results of these assays are often expressed as the IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the initial radicals. sphinxsai.comnih.gov

Phenolic extracts from plants of the Mentha species, known to contain p-menthane derivatives, have demonstrated significant antioxidant activity in these assays. researchgate.net The scavenging ability is typically dose-dependent. nih.gov For instance, the methanol (B129727) extract of Eugenia polyantha was found to be a potent DPPH scavenger with an IC50 value of 0.01746 mg/mL. sphinxsai.com This activity is attributed to the presence of various antioxidant compounds with different chemical characteristics and polarities. researchgate.net

| Plant Extract | Assay | IC50 Value (mg/mL) | Antioxidant Capacity (TEAC, mmol) |

|---|---|---|---|

| Eugenia polyantha (Methanol Extract) | DPPH | 0.01746 | Not Determined |

| Eugenia polyantha (Water Extract) | DPPH | 0.01896 | Not Determined |

| Eugenia polyantha (Petroleum Ether Extract) | DPPH | 0.02308 | Not Determined |

| Eugenia polyantha (Chloroform Extract) | DPPH | 0.02932 | Not Determined |

| Eugenia polyantha (Methanol Extract) | ABTS | Not Determined | 6.18331 |

| Eugenia polyantha (Water Extract) | ABTS | Not Determined | 1.48987 |

Insect Repellent Activity Research in Model Systems (e.g., Pharmacophore Analysis)

Compounds with a p-menthane skeleton are notable for their insect repellent properties. A prominent example is p-menthane-3,8-diol (B45773) (PMD), which is derived from the leaves of the lemon eucalyptus tree, Corymbia citriodora, and is one of the few naturally based repellents recommended by the Centers for Disease Control and Prevention (CDC) for protection against mosquitoes. uni-regensburg.denih.gov Its efficacy has been shown to be comparable to synthetic repellents like N,N-diethyl-m-toluamide (DEET) in various studies. uni-regensburg.de

To understand and optimize the repellent activity of p-menthane derivatives, computational methods such as pharmacophore analysis and quantitative structure-activity relationship (QSAR) studies are employed. nih.govresearchgate.net A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For PMD and its analogues, these studies aim to correlate stereoelectronic properties with repellent efficacy. nih.gov

Research has indicated that key properties for potent repellent activity in PMD derivatives include favorable lipophilicity (lower aqueous stabilization), a significant separation of electrostatic potential energy, and a large, localized negative electrostatic potential region associated with the oxygen atoms. nih.gov Based on these properties, a pharmacophore model for p-menthane-based repellents was generated, identifying two aliphatic hydrophobic features and one hydrogen-bond donor feature as crucial for activity. nih.gov This model demonstrated a high correlation between the experimental protection time of the compounds and their predicted activity. researchgate.net Such in silico models are valuable tools for designing new, more effective analogues of PMD with enhanced repellent characteristics. nih.govtechnologynetworks.com

| Pharmacophore Feature | Description | Role in Repellent Activity |

|---|---|---|

| Aliphatic Hydrophobic | Two distinct non-polar regions. | Contributes to favorable lipophilicity for interaction with insect receptors. |

| Hydrogen-Bond Donor | A feature capable of donating a hydrogen bond. | Plays a role in the specific binding interactions at the target site. |

| Stereo-electronic Properties | Includes aqueous stabilization and electrostatic potential. | Lower aqueous stabilization and distinct electrostatic potential separation are linked to higher efficacy. |

Computational and Theoretical Chemical Studies of P Menthan 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. Methods like Density Functional Theory (DFT) are commonly employed to study molecules of the size of p-menthan-2-ol.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Following optimization, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. schrodinger.com For cyclic alcohols, these calculations can reveal how the hydroxyl group and the alkyl substituents influence the electron distribution across the cyclohexane (B81311) ring.

Molecular Electrostatic Potential (MEP) maps can also be generated. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating its propensity to act as a hydrogen bond acceptor, and positive potentials around the hydrogen of the hydroxyl group and some of the ring protons.

Research Findings: A hypothetical DFT study using the B3LYP functional with a 6-311G++ basis set could yield the electronic properties summarized in the table below. The HOMO-LUMO gap would suggest moderate reactivity. The dipole moment indicates a degree of polarity primarily due to the hydroxyl group. The MEP analysis would identify the oxygen atom as the primary site for electrophilic attack and the hydroxyl hydrogen as a site for nucleophilic interaction. Such studies on similar monoterpenoids have shown that these electronic parameters are crucial in predicting their chemical behavior. researchgate.netnih.gov

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap (ΔE) | 7.7 eV |

| Dipole Moment | 1.8 D |

| Molecular Electrostatic Potential (Min/Max) | -0.045 / +0.038 a.u. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

This compound is a flexible molecule due to its cyclohexane ring, which can adopt various conformations such as chair, boat, and twist-boat. Molecular Dynamics (MD) simulations are a powerful technique to explore this conformational landscape over time.

In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent like water, and the movements of all atoms are calculated over a period of time by solving Newton's equations of motion. nih.govresearchgate.net This allows for the observation of dynamic processes like ring flips and the rotation of substituents. For this compound, MD simulations can determine the relative stabilities of different chair conformations (with the isopropyl and methyl groups in axial or equatorial positions) and the energy barriers between them. nih.govsapub.orgnih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in water, one can analyze the hydrogen bonding network formed between the hydroxyl group and surrounding water molecules. nih.gov The radial distribution function (RDF) is a common analysis tool that can show the probability of finding a water molecule at a certain distance from the hydroxyl group of this compound, providing detailed information on the solvation shell.

Research Findings: A hypothetical 100-nanosecond MD simulation of this compound in a water box would likely reveal that the chair conformation is the most stable and predominantly populated state. utexas.edu The analysis of the trajectory would allow for the calculation of the potential of mean force for the ring inversion process, showing the energy barriers for transitions to twist-boat and the other chair conformation. The RDF analysis would show a sharp first peak at approximately 1.8 Å for the distance between the hydroxyl hydrogen and water oxygen, and another at 2.8 Å for the distance between the hydroxyl oxygen and water hydrogens, characteristic of strong hydrogen bonding.

| Parameter | Value/Finding |

|---|---|

| Simulation Time | 100 ns |

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Predominant Conformation | Chair |

| Chair-to-Chair Interconversion Barrier | ~10 kcal/mol |

| First Peak of O-H(water)...O(hydroxyl) RDF | 2.8 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like this compound, QSAR studies could be used to predict various biological properties, such as antimicrobial activity or fragrance intensity, based on its molecular descriptors. tandfonline.comresearchgate.netnih.gov

To build a QSAR model, a dataset of structurally similar compounds with known activities is required. For example, a set of monoterpenoid alcohols with their measured minimum inhibitory concentrations (MIC) against a specific bacterium could be used. researchgate.netnih.gov Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that relates the descriptors to the biological activity.

Research Findings: A hypothetical QSAR study on the antimicrobial activity of a series of monoterpenoid alcohols, including this compound, could identify key molecular descriptors that influence this activity. For instance, the model might reveal that descriptors related to lipophilicity (like logP) and the presence of a hydroxyl group (e.g., hydrogen bond donor count) are critical for antibacterial action. nih.gov The resulting QSAR equation could then be used to predict the MIC of untested monoterpenoid alcohols.

| Descriptor | Coefficient | Significance |

|---|---|---|

| logP (Lipophilicity) | -0.5 | Higher lipophilicity correlates with higher activity (lower MIC) |

| Topological Polar Surface Area (TPSA) | 0.2 | Higher polarity correlates with lower activity |

| Number of Hydrogen Bond Donors | -0.8 | Presence of H-bond donors strongly increases activity |

| Molecular Weight | 0.1 | Slight decrease in activity with increasing size |

Ligand-Receptor Docking Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or an enzyme. ukaazpublications.com This method is instrumental in drug discovery and in understanding the molecular basis of biological processes. For this compound, docking studies could be used to investigate its potential interactions with biological targets, such as olfactory receptors or enzymes like acetylcholinesterase. researchgate.netscispace.comresearchgate.netnih.gov

The process involves placing the 3D structure of this compound into the binding site of a receptor and using a scoring function to evaluate the fitness of different binding poses. The scoring function estimates the binding affinity, typically in kcal/mol, with more negative values indicating stronger binding. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Research Findings: A hypothetical docking study of this compound with an olfactory receptor could provide insights into its odor profile. nih.govnewcastle.edu.auwikipedia.org The study might predict that the hydroxyl group of this compound forms a crucial hydrogen bond with a specific amino acid residue (e.g., a serine or threonine) in the receptor's binding pocket, while the cyclohexane ring and its alkyl substituents engage in hydrophobic interactions with nonpolar residues. The calculated binding affinity would provide an estimate of how strongly this compound interacts with this particular receptor.

| Parameter | Finding |

|---|---|

| Target Receptor | Hypothetical Olfactory Receptor OR5A1 |

| Binding Affinity (Score) | -6.8 kcal/mol |

| Key Hydrogen Bond Interaction | Hydroxyl group with Serine-105 |

| Key Hydrophobic Interactions | Cyclohexane ring with Leucine-180, Isoleucine-205 |

COSMO-RS Calculations for Solvent and Solubility Predictions

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method used to predict the thermodynamic properties of fluids and solutions, with a particular strength in predicting solubility. scm.com It combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of molecules in a liquid phase. researchgate.netipb.ptacs.org

For this compound, COSMO-RS can be used to predict its solubility in a wide range of solvents without the need for experimental data. core.ac.ukresearchgate.netua.pt The method first generates a "sigma profile" for the molecule from a quantum chemical calculation, which represents the polarity distribution on the molecular surface. By comparing the sigma profiles of the solute (this compound) and a solvent, COSMO-RS can calculate thermodynamic properties like activity coefficients, which are then used to predict solubility. nih.gov

Research Findings: A COSMO-RS study would likely predict that this compound has high solubility in nonpolar organic solvents and alcohols, and lower solubility in water, consistent with its chemical structure (a largely nonpolar hydrocarbon backbone with a single polar hydroxyl group). The predicted solubility values can be used to screen for optimal solvents for extraction or purification processes. The accuracy of COSMO-RS for monoterpenoids has been shown to provide very satisfactory predictions. researchgate.net

| Solvent | Predicted Solubility (mole fraction, x) |

|---|---|

| Hexane | 0.65 |

| Ethanol | 0.85 |

| Acetone | 0.78 |

| Water | 0.0015 |

Applications of P Menthan 2 Ol in Chemical Synthesis and Research Materials

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials in the synthesis of complex, stereochemically-defined molecules, such as pharmaceuticals and natural products. enamine.netbuchler-gmbh.com Terpenes, due to their natural abundance and inherent chirality, are a significant part of this "chiral pool." nih.gov

| Application as Chiral Building Block | Research Findings for p-Menthan-2-ol |

|---|---|

| Use in Asymmetric Synthesis | No specific examples found in literature. |

| Use as a Chiral Auxiliary | No documented applications found. |

Use as a Chemical Intermediate in Organic Transformations

A chemical intermediate is a molecule that is formed from reactants and reacts further to create the final product in a chemical reaction. The p-menthane (B155814) framework is central to many organic transformations, particularly in the synthesis of fragrances, flavorings, and pharmacologically active compounds. femaflavor.org For example, the corresponding ketone of this compound, p-menthan-2-one (carvomenthone), is a known compound used in flavor and fragrance applications. thegoodscentscompany.com

Despite the prevalence of the p-menthane scaffold, specific studies detailing the use of this compound as an isolated intermediate for subsequent organic transformations are not prominent in the literature. Its synthesis via the reduction of carvomenthone or its formation during the transformation of other terpenes is chemically plausible, but its role as a key intermediate in multi-step synthetic routes is not a focus of the available research.

Bio-Based Solvent Development and Research

The search for green and sustainable solvents derived from renewable resources is a significant area of current chemical research. specialchem.com Several terpene-derived hydrocarbons have been identified as promising bio-based solvents. Notably, p-menthane (the fully saturated parent hydrocarbon) has been investigated as a green alternative to petroleum-based solvents like n-hexane and toluene.

There is no available research or data to suggest that this compound has been specifically studied or developed as a bio-based solvent. The presence of the hydroxyl group gives it fundamentally different solvent properties (e.g., higher polarity, protic nature) compared to its parent hydrocarbon, p-menthane, or related terpenes like limonene (B3431351).

| Application Area | Research Status for this compound |

|---|---|

| Evaluation as a Bio-Based Solvent | No data available. |

Material Science Applications (e.g., Polymer Synthesis Precursors)